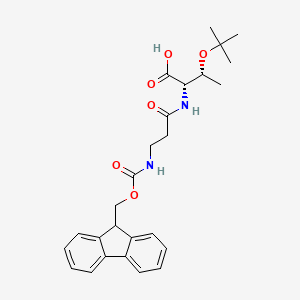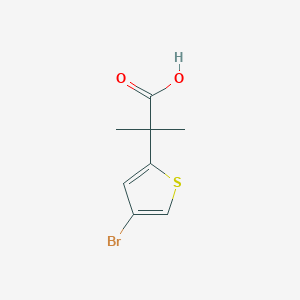
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butoxy group, a fluorenylmethoxycarbonyl-protected amino group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the tert-butoxy group: The tert-butoxy group is introduced via a reaction with tert-butyl alcohol and an acid catalyst.
Amidation: The protected amino group is then coupled with a butanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, it serves as a precursor for the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl group is commonly used in solid-phase peptide synthesis.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid: Similar structure but with a propanoic acid backbone.
(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
The uniqueness of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid lies in its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its fluorenylmethoxycarbonyl-protected amino group is particularly valuable in peptide synthesis, providing a balance between stability and reactivity.
Properties
Molecular Formula |
C26H32N2O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,3R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-16(34-26(2,3)4)23(24(30)31)28-22(29)13-14-27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,23H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t16-,23+/m1/s1 |
InChI Key |
OMARTFJGCFBTQW-MWTRTKDXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)








![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)




